molecular formula C22H23N5Na2O8S2 B15187444 4-((4-((2-(Diethylamino)ethyl)sulphonyl)phenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt CAS No. 85567-09-5

4-((4-((2-(Diethylamino)ethyl)sulphonyl)phenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt

Cat. No.: B15187444
CAS No.: 85567-09-5
M. Wt: 595.6 g/mol
InChI Key: YWOAZUOUIANHHN-UHFFFAOYSA-L
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Description

4-[[4-[[2-(Diethylamino)ethyl]sulfonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including sulfonyl, azo, and carboxylic acid groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[[2-(Diethylamino)ethyl]sulfonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azo linkage, sulfonylation, and carboxylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[[2-(Diethylamino)ethyl]sulfonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

4-[[4-[[2-(Diethylamino)ethyl]sulfonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[[4-[[2-(Diethylamino)ethyl]sulfonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and azo groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

CAS No.

85567-09-5

Molecular Formula

C22H23N5Na2O8S2

Molecular Weight

595.6 g/mol

IUPAC Name

disodium;4-[[4-[2-(diethylamino)ethylsulfonyl]phenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C22H25N5O8S2.2Na/c1-3-26(4-2)13-14-36(31,32)17-9-5-15(6-10-17)23-24-19-20(22(29)30)25-27(21(19)28)16-7-11-18(12-8-16)37(33,34)35;;/h5-12,19H,3-4,13-14H2,1-2H3,(H,29,30)(H,33,34,35);;/q;2*+1/p-2

InChI Key

YWOAZUOUIANHHN-UHFFFAOYSA-L

Canonical SMILES

CCN(CC)CCS(=O)(=O)C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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